Cas no 87976-86-1 (4-Aminocyclohexanone)

4-Aminocyclohexanone structure
4-Aminocyclohexanone structure
Product name:4-Aminocyclohexanone
CAS No:87976-86-1
MF:C6H11NO
Molecular Weight:113.157641649246
MDL:MFCD06659765
CID:709108
PubChem ID:9912306

4-Aminocyclohexanone 化学的及び物理的性質

名前と識別子

    • 4-Aminocyclohexanone
    • 4-AMINO CYCLOHEXANONE HCL
    • 4-aminocyclohexan-1-one
    • Cyclohexanone, 4-amino-
    • Cyclohexanone,4-amino
    • 4-Amino-cyclohexanone
    • 4-Aminocyclohexanone (ACI)
    • DB-077154
    • 87976-86-1
    • 4-amino cyclohexanone
    • EEJ8TH9DFU
    • SCHEMBL942587
    • 4-aminocyclohexanone, AldrichCPR
    • DTXSID30432734
    • SY039101
    • CS-0106163
    • OTCYOBLTAQTFPW-UHFFFAOYSA-N
    • EN300-216165
    • MFCD06659766
    • AKOS006294120
    • SB39323
    • MDL: MFCD06659765
    • インチ: 1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2
    • InChIKey: OTCYOBLTAQTFPW-UHFFFAOYSA-N
    • SMILES: O=C1CCC(N)CC1

計算された属性

  • 精确分子量: 113.08400
  • 同位素质量: 113.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 90.7
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.5
  • トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

  • 密度みつど: 1.023±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 199.2±33.0 ºC (760 Torr),
  • フラッシュポイント: 74.3±25.4 ºC,
  • Solubility: 可溶性(135 g/l)(25ºC)、
  • PSA: 43.09000
  • LogP: 1.15710

4-Aminocyclohexanone Security Information

  • 危険カテゴリコード: 22-37/38-41
  • セキュリティの説明: 26-39
  • 危険物標識: Xn
  • 储存条件:Sealed in dry,2-8°C(BD94125)

4-Aminocyclohexanone 税関データ

  • 税関コード:2922399090
  • 税関データ:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Aminocyclohexanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0342-1g
4-Amino-cyclohexanone
87976-86-1 96%
1g
¥437.2 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0342-25g
4-Amino-cyclohexanone
87976-86-1 96%
25g
¥3322.7 2025-01-21
Enamine
EN300-216165-10.0g
4-aminocyclohexan-1-one
87976-86-1
10.0g
$200.0 2023-02-22
Parkway Scientific
YB-286-3g
4-Aminocyclohexanone HCl
87976-86-1 > 95%
3g
$295 2024-05-21
eNovation Chemicals LLC
D500586-1g
4-AMinocyclohexanone HCl
87976-86-1 97%
1g
$180 2024-05-24
TRC
A604663-100mg
4-Aminocyclohexanone
87976-86-1
100mg
$ 115.00 2023-04-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0342-5g
4-Amino-cyclohexanone
87976-86-1 96%
5g
975.25CNY 2021-05-07
Chemenu
CM373696-5g
4-Aminocyclohexanone
87976-86-1 95%+
5g
$141 2023-02-01
Enamine
EN300-216165-5g
4-aminocyclohexan-1-one
87976-86-1
5g
$108.0 2023-09-16
TRC
A604663-500mg
4-Aminocyclohexanone
87976-86-1
500mg
$ 454.00 2023-04-19

4-Aminocyclohexanone 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, 0 °C
1.2 0 °C; 3 h, > 0 °C
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Reagents: Iodine ;  0 °C
4.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
4.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
4.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
5.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
5.2 Reagents: Water ;  3 h, 60 °C
5.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 2

Reaction Conditions
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Iodine ;  0 °C
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
2.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
3.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
3.2 Reagents: Water ;  3 h, 60 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Reagents: Iodine ;  0 °C
3.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
3.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
3.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
4.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
4.2 Reagents: Water ;  3 h, 60 °C
4.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
1.2 Reagents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
2.1 -
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
1.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
2.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
2.2 Reagents: Water ;  3 h, 60 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
3.1 -
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 0.5 - 12 h, rt
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
2.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
3.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
3.2 Reagents: Water ;  3 h, 60 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
1.2 Reagents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Methanesulfonic acid Solvents: Ethanol ;  14 h, 90 °C
2.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride ;  0 °C; 2 h, 70 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, 0 °C
3.2 0 °C; 3 h, > 0 °C
4.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
5.2 Reagents: Iodine ;  0 °C
6.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
6.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
6.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
7.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
7.2 Reagents: Water ;  3 h, 60 °C
7.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
1.2 Reagents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
2.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride ;  0 °C; 2 h, 70 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, 0 °C
3.2 0 °C; 3 h, > 0 °C
4.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
5.2 Reagents: Iodine ;  0 °C
6.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
6.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
6.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
7.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
7.2 Reagents: Water ;  3 h, 60 °C
7.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 11

Reaction Conditions
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride ;  0 °C; 2 h, 70 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, 0 °C
2.2 0 °C; 3 h, > 0 °C
3.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
4.2 Reagents: Iodine ;  0 °C
5.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
5.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
5.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
6.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
6.2 Reagents: Water ;  3 h, 60 °C
6.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
1.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
2.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
2.2 Reagents: Water ;  3 h, 60 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 0.5 - 12 h, rt
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
2.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
3.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
3.2 Reagents: Water ;  3 h, 60 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
4.1 -
Reference
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

4-Aminocyclohexanone Raw materials

4-Aminocyclohexanone Preparation Products

4-Aminocyclohexanone 関連文献

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Amadis Chemical Company Limited
(CAS:87976-86-1)4-Aminocyclohexanone
A10473
Purity:99%
はかる:25g
Price ($):416.0